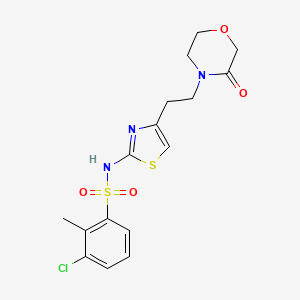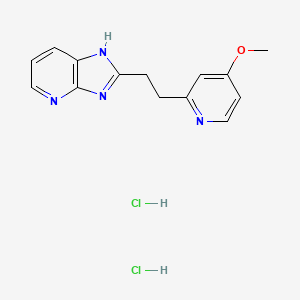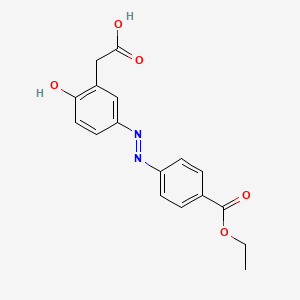
CAY10397
描述
CAY10397,也称为 5-[[4-(乙氧羰基)苯基]偶氮]-2-羟基苯乙酸,是一种选择性抑制 15-羟基前列腺素脱氢酶 (15-羟基 PGDH) 的抑制剂。这种酶在失活前列腺素中起着至关重要的作用,前列腺素是脂类化合物,在动物中具有多种类激素的作用。 通过抑制 15-羟基 PGDH,this compound 延长了内源性产生的前列腺素在细胞培养和体内 的寿命和活性 .
科学研究应用
CAY10397 在科学研究中具有广泛的应用范围:
化学: 用于研究 15-羟基前列腺素脱氢酶的抑制及其对前列腺素代谢的影响。
生物学: 用于细胞培养研究,以研究前列腺素在各种生物过程中的作用。
医学: 在前列腺素活性延长有益的疾病(如炎症和癌症)中具有潜在的治疗应用。
工业: 用于开发靶向前列腺素途径的新药
作用机制
CAY10397 通过选择性抑制酶 15-羟基前列腺素脱氢酶发挥其作用。这种酶负责前列腺素中 15-羟基的氧化和 13,14-双键的氢化,导致其失活。 通过抑制这种酶,this compound 延长了前列腺素的活性,从而增强了其生物学效应 .
类似化合物:
柳氮磺胺吡啶: 另一种 15-羟基前列腺素脱氢酶抑制剂,但具有不同的结构特征。
CK47A: 一种对 15-羟基前列腺素脱氢酶具有类似抑制作用的化合物.
This compound 的独特性: this compound 的独特性在于其作为 15-羟基前列腺素脱氢酶抑制剂的高选择性和效力。 其特定的结构允许有效抑制,使其成为研究和潜在治疗应用中的宝贵工具 .
生化分析
Biochemical Properties
The compound 2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid interacts with the enzyme 15-hydroxy PGDH . This enzyme oxidizes the 15-hydroxyl group and hydrogenates the 13,14-double bond on prostaglandins, producing 13,14-dihydro-15 keto metabolites with greatly reduced biological activity . By inhibiting this enzyme, CAY10397 prolongs the lifetime and activity of endogenously produced prostaglandins .
Cellular Effects
The effects of 2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid on cells are primarily related to its impact on prostaglandin metabolism. By inhibiting 15-hydroxy PGDH, it prolongs the activity of prostaglandins, which are involved in a variety of cellular processes including inflammation, pain perception, and regulation of cell growth .
Molecular Mechanism
The molecular mechanism of action of 2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid involves the inhibition of the enzyme 15-hydroxy PGDH . This enzyme is responsible for the inactivation of prostaglandins, so by inhibiting this enzyme, this compound effectively increases the lifetime and activity of these important signaling molecules .
准备方法
合成路线和反应条件: CAY10397 的合成涉及 4-(乙氧羰基)苯胺与 2-羟基苯乙酸的偶氮偶联反应。 该反应通常在酸性条件下进行,其中形成 4-(乙氧羰基)苯胺的重氮盐,然后与 2-羟基苯乙酸偶联以生成最终产物 .
工业生产方法: 虽然 this compound 的具体工业生产方法尚未得到广泛记录,但一般方法将涉及在受控条件下进行大规模偶氮偶联反应,以确保高产率和纯度。 然后通过重结晶或色谱技术纯化产物 .
反应类型:
氧化: this compound 可以进行氧化反应,特别是在羟基处,导致形成醌类化合物。
还原: this compound 中的偶氮基团可以还原以形成相应的腙化合物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用二硫化钠或在催化剂存在下的氢等还原剂。
取代: 通常使用氢氧化钠或碳酸钾等碱.
主要形成的产物:
氧化: 醌类衍生物。
还原: 腙类衍生物。
相似化合物的比较
Sulphasalazine: Another inhibitor of 15-hydroxyprostaglandin dehydrogenase, but with different structural features.
CK47A: A compound with similar inhibitory effects on 15-hydroxyprostaglandin dehydrogenase.
Uniqueness of CAY10397: this compound is unique due to its high selectivity and potency as an inhibitor of 15-hydroxyprostaglandin dehydrogenase. Its specific structure allows for effective inhibition, making it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
2-[5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-24-17(23)11-3-5-13(6-4-11)18-19-14-7-8-15(20)12(9-14)10-16(21)22/h3-9,20H,2,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBSDOZYJSGLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158958 | |
| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78028-01-0 | |
| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78028-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CAY10397?
A1: this compound acts as a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [, , , ]. This enzyme plays a crucial role in the degradation of prostaglandins, particularly prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound prevents the breakdown of prostaglandins, leading to their accumulation in cells and tissues.
Q2: How does this compound impact eicosanoid metabolism in macrophages?
A2: Research shows that this compound effectively reduces the formation of 15-oxo-eicosatetraenoic acid (15-oxo-ETE) in macrophages []. This effect is attributed to the inhibition of 15-PGDH, which is responsible for converting 15(S)-HETE to 15-oxo-ETE. This finding highlights the role of 15-PGDH in macrophage eicosanoid metabolism.
Q3: Does this compound affect the expression of cyclooxygenase-2 (COX-2)?
A4: Interestingly, research indicates that while this compound inhibits 15-PGDH and impacts cell proliferation, it does not significantly affect COX-2 expression in human gastric cancer cells []. This suggests that the effects of this compound on cell growth are primarily mediated through 15-PGDH inhibition rather than through direct modulation of COX-2 activity.
Q4: What are the potential implications of using this compound in cancer research?
A5: While this compound has shown promise in elucidating the role of 15-PGDH in various biological processes, it's important to note that inhibiting 15-PGDH with this compound was linked to increased proliferation of human gastric cancer cells in vitro []. This finding underscores the complex interplay between prostaglandin metabolism and cancer development and highlights the need for further investigation into the potential risks and benefits of targeting 15-PGDH in cancer therapy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


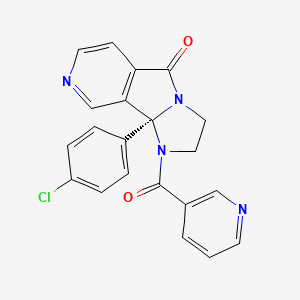
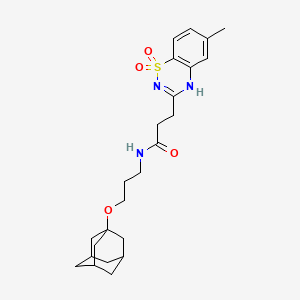
![2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606420.png)
![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)
![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)
![methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B606424.png)

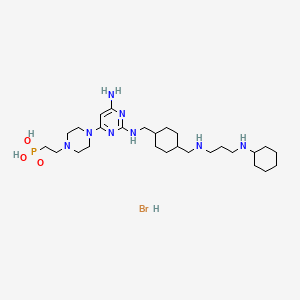
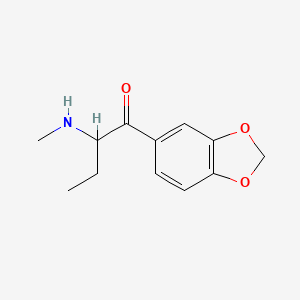
![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)
